1H,1H-Undecafluorohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

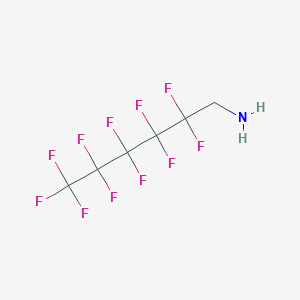

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIHRNYGDZQEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620171 |

Source

|

| Record name | 1H,1H-Perfluorohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-34-0 |

Source

|

| Record name | 1H,1H-Perfluorohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Undecafluorohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H,1H-Undecafluorohexylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1H,1H-Undecafluorohexylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C6H4F11N) is a partially fluorinated primary amine with a molecular weight of 299.087 g/mol and a boiling point of 107°C.[1] Its unique structure, combining a highly fluorinated alkyl chain with a reactive primary amine group, makes it a compound of significant interest in various fields, including materials science and pharmaceuticals. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering insights into solvent selection and experimental determination of solubility.

The solubility of a compound is a critical parameter in a multitude of applications, from reaction chemistry and purification to formulation and biological assays. Understanding the solubility of this compound is therefore essential for its effective utilization. This document will delve into the theoretical principles governing its solubility, provide guidance on solvent selection, and present a detailed protocol for the experimental determination of its solubility.

Core Principles of Solubility: A Theoretical Framework

The solubility of this compound is dictated by the interplay of its distinct structural features: the polar primary amine group (-NH2) and the nonpolar, oleophobic perfluorinated tail (-C5F11).

The Role of the Amine Group

The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents such as water and alcohols. Furthermore, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.[2] Consequently, this compound is expected to exhibit enhanced solubility in acidic aqueous solutions due to the formation of the more polar ammonium salt (R-NH3+).

The Influence of the Fluorinated Chain

The perfluorinated alkyl chain is characterized by its low polarizability and weak intermolecular van der Waals forces. This "fluorous" character results in low affinity for both polar and nonpolar hydrocarbon-based organic solvents. This phenomenon, often referred to as "fluorophilicity," suggests that this compound will have preferential solubility in fluorous solvents.

Predicting Solubility: A Balancing Act

The overall solubility of this compound in a given organic solvent will be a balance between the favorable interactions of the amine group and the less favorable interactions of the fluorinated tail.

-

Polar Protic Solvents (e.g., methanol, ethanol): The ability to hydrogen bond with the amine group will promote solubility. However, the long fluorinated chain will likely limit the overall solubility.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): While incapable of donating hydrogen bonds, these solvents can act as hydrogen bond acceptors, interacting with the N-H bonds of the amine. Studies on similar perfluorinated compounds, such as PFOS, have shown that solubility in these solvents can be significant. However, it is important to note that some per- and polyfluoroalkyl substances (PFAS) have shown instability in polar aprotic solvents like acetonitrile, acetone, and DMSO.[3]

-

Nonpolar Solvents (e.g., hexane, toluene): The large, nonpolar fluorinated tail would suggest some solubility in nonpolar solvents. However, the oleophobic nature of the perfluoroalkyl chain may lead to lower than expected solubility in hydrocarbon-based nonpolar solvents.

-

Fluorous Solvents (e.g., perfluorohexane): Due to the principle of "like dissolves like," the highest solubility is anticipated in fluorous solvents, which can effectively solvate the perfluorinated chain.

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for this compound based on the desired application.

Caption: A workflow diagram for selecting a suitable solvent for this compound.

Experimental Determination of Solubility

Given the lack of specific quantitative solubility data in the literature, experimental determination is crucial. The following protocol outlines a general method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, acetonitrile, hexane, perfluorohexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes.

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining suspended particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: A step-by-step workflow for the experimental determination of solubility.

Expected Solubility Trends: A Qualitative Summary

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Hydrogen bonding with the amine group is favorable, but the fluorinated tail limits overall solubility. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate | Can act as hydrogen bond acceptors. Potential for instability should be considered.[4][3] |

| Nonpolar (Hydrocarbon) | Hexane, Toluene | Low | The oleophobic nature of the fluorinated chain leads to poor solvation. |

| Fluorous | Perfluorohexane | High | "Like dissolves like" principle; favorable interactions with the fluorinated tail. |

| Acidic Aqueous | Dilute HCl | High | Protonation of the amine group forms a more polar and soluble ammonium salt. |

Safety and Handling Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6][7] In case of contact, immediately flush the affected area with copious amounts of water.[6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of the polar amine head and the nonpolar, oleophobic fluorinated tail. While quantitative data is sparse, a qualitative understanding based on chemical principles can guide solvent selection. The highest solubility is expected in fluorous solvents and acidic aqueous solutions. For other organic solvents, experimental determination is recommended to ascertain the precise solubility for a given application. Adherence to strict safety protocols is paramount when handling this corrosive compound.

References

-

PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC. (2021, November 4). NIH. Retrieved January 26, 2026, from [Link]

-

Exp 3 Identification of amine. (n.d.). Retrieved January 26, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 26, 2026, from [Link]

-

High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - White Rose Research Online. (2025, February 5). Retrieved January 26, 2026, from [Link]

-

Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.). Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - 1H,1H,7H-Dodecafluoroheptanol, 97% - Cole-Parmer. (n.d.). Retrieved January 26, 2026, from [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4 - AIP Publishing. (2012, December 19). Retrieved January 26, 2026, from [Link]

-

(PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability of 1H,1H-Undecafluorohexylamine

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1H,1H-Undecafluorohexylamine (C₆H₄F₁₁N). Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings of the compound's thermal behavior, presents robust experimental methodologies for its assessment, and discusses the interpretation of the resulting data. By integrating principles of chemical kinetics with practical, field-proven analytical protocols, this guide serves as an essential resource for ensuring the safe handling, storage, and application of this highly fluorinated amine. Key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed, providing a self-validating framework for reproducible and accurate stability profiling.

Introduction: The Criticality of Thermal Stability in Fluorinated Amines

This compound is a specialty chemical characterized by a perfluorinated pentyl chain attached to an ethylamine moiety. Its unique physicochemical properties, imparted by the high degree of fluorination, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strong carbon-fluorine bonds contribute to high thermal stability and chemical resistance, yet the presence of C-H, C-N, and N-H bonds introduces potential sites for thermal decomposition.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to the release of hazardous and corrosive gases, such as hydrogen fluoride (HF).[1]

-

Process Optimization: Defining the upper-temperature limits is crucial for designing safe and efficient manufacturing, purification, and formulation processes.

-

Storage and Shelf-Life: Determining the decomposition threshold ensures long-term stability and integrity of the material under various storage conditions.[2][3]

-

Application Viability: For materials used in high-temperature applications, thermal stability is a primary performance criterion.

This guide provides a foundational framework for systematically evaluating the thermal stability of this compound, enabling scientists to mitigate risks and leverage its properties effectively.

Theoretical Foundations of Thermal Decomposition

The thermal decomposition of this compound is dictated by the relative strengths of its covalent bonds. The molecule's structure, CF₃(CF₂)₄CH₂CH₂NH₂, presents a clear distinction between the highly stable perfluoroalkyl chain and the more reactive aminoethyl group.

-

Carbon-Fluorine (C-F) Bonds: With bond energies typically exceeding 485 kJ/mol, the C-F bonds are exceptionally strong and are the last to cleave. This strength is a primary contributor to the overall stability of fluorinated compounds.[4]

-

Carbon-Carbon (C-C) Bonds: Within the perfluoroalkyl chain, C-C bonds are strengthened by the inductive effect of the fluorine atoms. However, the C-C bond between the fluorinated chain and the ethyl group (CF₂-CH₂) is a potential point of weakness. Studies on similar perfluoroalkanes show that C-C bond fission is a primary initiation step in their pyrolysis.[5]

-

Carbon-Nitrogen (C-N) and Carbon-Hydrogen (C-H) Bonds: These bonds are significantly weaker than C-F bonds and represent the most probable sites for initial thermal degradation.

Based on these principles, two primary decomposition pathways can be hypothesized:

-

Elimination Reactions: Dehydrofluorination or elimination of ammonia (NH₃) involving the aminoethyl group.

-

Fragmentation: Cleavage of the C-C bond alpha or beta to the amine, or the C-N bond itself, leading to the formation of smaller fluorinated and non-fluorinated radical species.

Identifying the precise mechanism and onset temperature requires empirical analysis, as detailed in the following sections.

Core Methodologies for Thermal Analysis

A multi-faceted approach using complementary thermal analysis techniques is essential for a complete stability profile.[6][7] The two cornerstones of this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is the primary technique for determining the temperature at which a material begins to decompose or volatilize.

-

Principle of Causality: We use TGA because thermal decomposition inherently involves the breaking of chemical bonds, leading to the formation of lower molecular weight, volatile products. This evolution of gaseous byproducts results in a measurable mass loss, which TGA directly quantifies. The resulting TGA curve provides critical parameters such as the initial decomposition temperature (T₅%), indicating a 5% mass loss, and the temperature of maximum decomposition rate (Tmax).[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It provides information on thermal events that may not be associated with mass loss, such as melting, phase transitions, or exothermic decomposition reactions.[13][14]

-

Principle of Causality: While TGA detects mass loss, DSC detects changes in enthalpy. An exothermic peak on a DSC thermogram during a decomposition event indicates that the breakdown process releases energy, which can be a critical safety hazard. Conversely, an endothermic peak signifies that the process absorbs energy. For this compound, DSC can distinguish its boiling point from the onset of decomposition, which might otherwise be ambiguous in a TGA experiment alone.

Experimental Protocol: A Validated TGA-DSC Workflow

This section provides a step-by-step methodology for the thermal analysis of this compound. Adherence to this protocol ensures high-quality, reproducible data.

Instrumentation and Materials

-

TGA: A calibrated thermogravimetric analyzer capable of heating to at least 600°C with a sensitivity of 0.1 µg.

-

DSC: A calibrated differential scanning calorimeter.

-

Sample: this compound, >97% purity.

-

Crucibles: Platinum or ceramic TGA pans; aluminum or copper DSC pans.

-

Purge Gas: High-purity nitrogen (N₂) and air.

Step-by-Step TGA Protocol

-

Instrument Calibration: Perform temperature and mass calibration according to the manufacturer's guidelines.

-

Sample Preparation: Tare a clean TGA crucible on the microbalance. Dispense 5-10 mg of this compound directly into the crucible. Record the exact mass.

-

Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate is standard for comparative analysis and provides a good balance between resolution and experimental time.

-

-

Data Analysis: Record the mass loss versus temperature curve. Determine the onset temperature of decomposition (often defined as T₅%, the temperature at which 5% mass loss occurs) and the peak decomposition temperature from the derivative of the TGA curve (DTG).

Step-by-Step DSC Protocol

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Tare a volatile-compatible DSC pan and lid. Dispense 2-5 mg of the liquid sample into the pan and hermetically seal the lid to prevent evaporative loss before decomposition.

-

Thermal Program:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 400°C at 10°C/min under a nitrogen atmosphere.

-

-

Data Analysis: Record the heat flow versus temperature. Identify endothermic peaks corresponding to boiling and exothermic peaks indicating decomposition.

Diagram 1: TGA-DSC Experimental Workflow This diagram illustrates the logical flow of the thermal analysis process, from initial sample handling to final data synthesis, ensuring a comprehensive and validated assessment.

Data Interpretation and Expected Results

Based on the compound's structure and properties, a typical thermal analysis would yield the following data.

-

DSC Analysis: An initial endothermic peak would be observed corresponding to the boiling point of the amine, which is reported as 107°C.[15] At a significantly higher temperature, a sharp exothermic peak would likely appear, signaling the onset of energetic decomposition.

-

TGA Analysis: Under an inert nitrogen atmosphere, a single-step, sharp mass loss would be expected. The onset of this mass loss should correlate with the exothermic event observed in the DSC. The total mass loss should approach 100%, indicating that the decomposition products are volatile under the test conditions.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Technique | Expected Value | Significance |

| Boiling Point (Tₑ) | DSC | ~107 °C | Endothermic event; physical change. |

| Onset of Decomposition (T₅%) | TGA | > 200 °C (estimated) | Start of significant mass loss; chemical degradation. |

| Peak Decomposition (Tₘₐₓ) | TGA (DTG) | > 250 °C (estimated) | Temperature of the fastest decomposition rate. |

| Decomposition Enthalpy (ΔHₔ) | DSC | Exothermic | The decomposition process releases heat. |

| Residual Mass @ 600°C | TGA | < 2% | Decomposition products are volatile. |

Note: Decomposition temperatures are estimates based on the properties of similar fluorinated compounds and require experimental verification.

Factors Influencing Thermal Stability

The measured thermal stability can be influenced by several external factors that researchers must control and consider:

-

Atmosphere: The presence of oxygen (air) can significantly lower the decomposition temperature compared to an inert atmosphere (nitrogen). Oxidative decomposition often follows different mechanisms and can be more energetic.

-

Impurities: Catalytic impurities, such as residual metals from synthesis or acidic/basic contaminants, can lower the activation energy for decomposition, reducing the observed stability.

-

Heating Rate: Higher heating rates in TGA/DSC experiments can shift the observed decomposition temperatures to higher values. Using a consistent, standard rate (e.g., 10°C/min) is crucial for comparability.

Diagram 2: Hypothesized Decomposition Pathway This diagram presents a plausible initial fragmentation step for the thermal decomposition of this compound, focusing on the weakest bonds in the molecule.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in scientific and industrial applications. A systematic evaluation using TGA and DSC provides a robust understanding of its decomposition profile. This guide establishes a comprehensive framework, from theoretical considerations to detailed experimental protocols and data interpretation. By following this self-validating workflow, researchers can confidently determine the thermal limits of this fluorinated amine, ensuring process safety, product integrity, and application reliability.

References

- Alfa Chemistry. (n.d.). Thermal Analysis - Fluoropolymers.

- Matheu, D. M., & Tsang, W. (2001). Quantifying the Decomposition Kinetics of Linear C2-C4 Perfluoroalkanes. The Journal of Physical Chemistry A, 105(34), 8048-8060.

- Apollo Scientific. (2022). 1H,1H-Perfluorohexylamine Safety Data Sheet.

- Gackowska, A., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals, 15(10), 1269.

- Altarawneh, M., et al. (2020). A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS)

- Santhi, P. B., & Rao, T. P. (2011). Thermogravimetric and Gas Chromatographic Studies on Fluorinated ß-diketone Chelates of Lanthanides. World Journal of Chemistry, 6(2), 75-79.

- Smiglak, K., et al. (2021).

- Malvern Panalytical. (n.d.). How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research.

- Sigma-Aldrich. (2023). Safety Data Sheet.

- Zhang, Y., et al. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 8(61), 35147-35155.

- Alecu, I. M., & Francisco, J. S. (2017). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 19(12), 1561-1574.

- Li, Y., et al. (2021). A high-throughput differential scanning fluorimetry method for rapid detection of thermal stability and iron saturation in lactoferrin. Food Chemistry, 341, 128227.

- Gangadharan, P., et al. (2021).

- SlideShare. (2021). Thermal Analysis.

- Johnson, G. P., et al. (2021). Differential Scanning Calorimetry and Fluorimetry Measurements of Monoclonal Antibodies and Reference Proteins: Effect of Scanning Rate and Dye Selection. Journal of Pharmaceutical Sciences, 110(1), 119-127.

- Zhuravlev, D. S., et al. (2013). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of Applied Chemistry, 86(6), 826-831.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H,1H,7H-Dodecafluoroheptanol, 97%.

- Gackowska, A., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PubMed.

- Fisher Scientific. (2025). Safety Data Sheet.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- Liu, Y., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(10), 6866-6876.

- Poissy, J., et al. (2021). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 54(15), 3121-3134.

- Famico Trading Limited. (2015). Safety Data Sheet - DEHA anhydrous.

- El-Mahdy, A., et al. (2022). Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. Pharmaceutics, 14(4), 785.

- Pinto, M., et al. (2023). Differential scanning calorimetry in drug-membrane interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1865(11), 184223.

- DeLuca, L. T., et al. (2020). Effect of fluorine-containing nano-sized multi-functional additives on thermal decomposition behavior and gaseous products of double-base propellants. Defence Technology, 16(5), 1019-1031.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- TCI Chemicals. (n.d.). This compound.

- Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. famico.uk [famico.uk]

- 4. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Quantifying the Decomposition Kinetics of Linear C2-C4 Perfluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Intermolecular forces in perfluoroalkyl amine monolayers

An In-Depth Technical Guide to Intermolecular Forces in Perfluoroalkyl Amine Monolayers

Foreword: Beyond the Surface

In the realm of surface science and materials engineering, the ability to precisely control the architecture of a surface at the molecular level is paramount. Perfluoroalkyl amine self-assembled monolayers (SAMs) represent a fascinating and highly functional class of materials, offering exceptionally low surface energy, chemical inertness, and a reactive handle for further functionalization. Understanding the nuanced interplay of intermolecular forces that govern their formation, stability, and ultimate function is not merely an academic exercise; it is the key to unlocking their full potential in applications ranging from advanced biosensors to next-generation anti-fouling coatings and nano-lubrication.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the scientific process itself—beginning with the fundamental building blocks, delving into the core forces that dictate their interaction, and culminating in the practical methodologies used to validate and characterize these intricate systems. As scientists and developers, we do not just follow protocols; we must comprehend the causality behind them. It is this understanding that transforms routine measurement into true scientific insight.

The Molecular Architecture: Anatomy of a Perfluoroalkyl Amine Monolayer

A perfluoroalkyl amine monolayer is an ordered, two-dimensional structure formed by the spontaneous organization of amphiphilic molecules on a suitable substrate. Each molecule consists of three distinct regions: a substrate-reactive headgroup, a perfluorinated alkyl chain (the tail), and a terminal amine group.

-

The Substrate and Anchor: The process typically begins with a hydroxylated surface, such as silicon with its native oxide layer (SiO₂). The perfluoroalkyl amine molecules are often synthesized as silane derivatives (e.g., R-SiCl₃ or R-Si(OCH₃)₃). The silane headgroup reacts with the surface hydroxyls, forming strong, covalent siloxane (Si-O-Si) bonds that anchor the molecules to the substrate. This initial chemisorption is the foundational step for self-assembly.[1]

-

The Perfluoroalkyl Tail (CF₃(CF₂)ₙ-): This is the structural backbone of the monolayer. Unlike their hydrocarbon counterparts, which adopt a planar zigzag conformation, perfluoroalkyl chains are forced into a helical twist due to the steric repulsion between the larger fluorine atoms.[2] This unique geometry, combined with the high electronegativity of fluorine, is central to the monolayer's properties.

-

The Terminal Amine Group (-NH₂): Positioned at the monolayer-air interface, the amine group provides a locus for hydrogen bonding and serves as a reactive site for the covalent attachment of other molecules, such as fluorophores, proteins, or drug compounds.[3]

The self-assembly process is a delicate balance between the covalent anchoring to the substrate and the collective intermolecular forces between the adjacent molecular chains, which drive them to pack into a dense, ordered film.[4][5]

Caption: Self-assembly of perfluoroalkyl amine silanes on a silicon substrate.

The Governing Forces: A Triumvirate of Interactions

The stability, order, and macroscopic properties of the monolayer are dictated by a triumvirate of intermolecular forces acting in concert. Understanding the relative contribution of each is critical for designing robust and functional surfaces.

Van der Waals and Dipole-Dipole Forces: The Fluorocarbon Distinction

In conventional hydrocarbon monolayers, London dispersion forces—transient fluctuations in electron density—are the primary drivers of chain-chain interaction and packing.[6][7] In perfluoroalkyl chains, the story is fundamentally different. The immense electronegativity difference between carbon and fluorine (Δχ ≈ 1.4) creates strong, permanent dipoles at each C-F bond.[8]

The key insight is this: for perfluoroalkyl chains, the dominant intermolecular force is the orientation force (or Keesom force) , an interaction between these permanent dipoles.[8] The helical chains align such that the dipoles of adjacent -CF₂- groups are oriented favorably, leading to a powerful attractive force that far outweighs the relatively weak dispersion forces.[8] This strong, directional dipole-dipole interaction is the primary reason for the tight packing and high thermal stability of fluorinated monolayers compared to their alkyl counterparts.

Hydrogen Bonding: The Amine Network

While the perfluoroalkyl chains provide the bulk of the cohesive energy, the terminal amine groups introduce a second, highly significant interaction: hydrogen bonding.[9] Each -NH₂ group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the lone pair on the nitrogen atom).[10]

This capability allows for the formation of a lateral network of hydrogen bonds at the monolayer's surface. This network provides substantial additional stability to the film, effectively "stitching" the tops of the molecules together. This effect has been shown to significantly delay the thermal disordering of alkyl chains in similar systems.[9] Furthermore, these amine groups can interact with atmospheric water, influencing the surface's wettability and reactivity.

Caption: Dominant intermolecular forces within the monolayer assembly.

Experimental Validation: A Self-Validating Protocol Workflow

A claim of a well-formed monolayer is meaningless without empirical validation. A robust characterization workflow should provide orthogonal data, where each technique confirms and complements the others. This creates a self-validating system that engenders trust in the results.

Caption: A logical workflow for monolayer characterization.

X-ray Photoelectron Spectroscopy (XPS): Confirming Chemical Identity

XPS is a surface-sensitive technique that provides the elemental composition and chemical bonding states of the top few nanometers of a sample.[11] It is the first and most direct validation that the desired molecules are present on the surface.

Protocol:

-

Sample Preparation: A freshly prepared monolayer on a silicon wafer piece is loaded into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: An initial wide-energy scan (0-1100 eV) is performed to identify all elements present. For a successful monolayer, peaks for F, C, N, O, and Si should be observed.

-

High-Resolution Scans: Detailed scans are acquired for the F 1s, C 1s, N 1s, and Si 2p regions.

-

Causality: The C 1s spectrum is crucial. It will be deconvoluted into multiple peaks: a main peak for C-C/C-H adventitious carbon, and highly shifted peaks at higher binding energies corresponding to -CF₂- and -CF₃ groups due to the electron-withdrawing fluorine atoms.[12] A peak corresponding to C-N from the amine linkage may also be resolved. The N 1s peak directly confirms the presence of the amine terminus.[13] The F 1s peak confirms the fluorination.[14]

-

-

Data Analysis: Atomic percentages are calculated from peak areas, and the ratio of F to C should align with the stoichiometry of the precursor molecule.

| Element Region | Typical Binding Energy (eV) | Interpretation |

| F 1s | ~689 eV | Presence of fluorine (C-F bonds)[15] |

| C 1s | ~285 eV | Adventitious Carbon / C-Si, C-N |

| ~291-294 eV | C-F₂ and C-F₃ groups[12] | |

| N 1s | ~400 eV | Amine (-NH₂) or Amide groups[13] |

| Si 2p | ~99 eV & ~103 eV | Elemental Silicon & Silicon Dioxide (Substrate) |

Atomic Force Microscopy (AFM): Visualizing Surface Morphology

AFM provides a topographical map of the surface with nanoscale resolution.[16] For SAMs, it is used to assess the quality of the monolayer, including its completeness, uniformity, and surface roughness.[1][17]

Protocol:

-

Mode Selection: Tapping mode (or Amplitude Modulation AFM) in air is the preferred method.

-

Causality: Tapping mode minimizes lateral shear forces on the soft monolayer, preventing the tip from damaging the delicate molecular structure during scanning, which is a risk with contact mode.[18]

-

-

Imaging: The sample is scanned over areas of varying size (e.g., 5 µm x 5 µm down to 500 nm x 500 nm).

-

Data Analysis:

-

Topography Image: A well-formed monolayer should appear smooth and uniform, with a very low root-mean-square (RMS) roughness value, typically < 0.5 nm. The presence of pinholes or large aggregates would indicate incomplete or poor-quality film formation.[5]

-

Phase Image: The phase image is sensitive to variations in material properties like adhesion and stiffness. It can often reveal subtle domains or defects in the monolayer that are not apparent in the topography.

-

Contact Angle Goniometry: Probing Surface Energy

This technique measures the angle a liquid droplet makes with the surface, which is a direct probe of the surface's wettability and, by extension, its surface energy.[19][20] It is an excellent macroscopic indicator of the microscopic molecular arrangement.

Protocol:

-

Setup: The monolayer sample is placed on the stage of a contact angle goniometer.[21]

-

Measurement: A high-purity water droplet (e.g., 5 µL) is gently dispensed onto the surface. A camera captures the profile of the droplet.

-

Analysis: Software analyzes the droplet shape to calculate the static contact angle.[22]

-

Causality: A dense, well-ordered perfluoroalkyl monolayer presents a surface of low-energy -CF₃ groups to the air. This results in a highly hydrophobic and oleophobic surface, yielding a high water contact angle, typically >110°. A low contact angle would suggest a disordered, incomplete, or contaminated monolayer, where the higher-energy amine groups or underlying substrate are exposed.

-

| Monolayer Type | Expected Water Contact Angle (θ) | Dominant Surface Group |

| Perfluoroalkyl Terminus | > 110° | -CF₃ |

| Alkyl (Hydrocarbon) Terminus | ~105-112° | -CH₃ |

| Perfluoroalkyl Amine Terminus | ~70-90° (Varies with packing) | -NH₂ |

| Bare Silicon Wafer (SiO₂) | < 20° | -OH |

| (Note: The amine terminus makes the surface more hydrophilic than a pure perfluoroalkyl surface, but the underlying fluorinated chains still contribute to overall low surface energy.) |

Conclusion: From Forces to Function

The behavior of a perfluoroalkyl amine monolayer is a direct manifestation of the intermolecular forces governing its structure. The powerful dipole-dipole interactions of the fluorinated chains drive the formation of a dense, stable, low-energy film, while the hydrogen-bonding capacity of the terminal amine groups provides both enhanced stability and a platform for chemical functionalization. By employing a multi-pronged, self-validating experimental workflow combining XPS, AFM, and contact angle goniometry, researchers and developers can confidently verify the molecular architecture of these surfaces. This deep understanding of the relationship between intermolecular forces and macroscopic properties is the cornerstone of designing next-generation materials for the most demanding applications in science and technology.

References

-

Zheng, Z., et al. (2023). Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

-

Pasetto, P., et al. (2017). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry. [Link]

-

Bhushan, B., & Muth, J. (2005). AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS. Ultramicroscopy. [Link]

-

Zambelli, C., et al. (2022). How perfluoroalkyl substances modify fluorinated self-assembled monolayer architectures: An electrochemical and computational study. Electrochimica Acta. [Link]

-

Schönherr, H., et al. (1998). An Atomic Force Microscopy Study of Self-Assembled Monolayers of Calix[23]resorcinarene Adsorbates on Au(111). Langmuir. [Link]

-

Wang, H., et al. (2018). Stabilization of Liposomes by Perfluorinated Compounds. Langmuir. [Link]

-

Hasegawa, T., et al. (2020). High Perfluorooctanoic Acid Adsorption Performance of Sub-monolayer Fluoroalkylsilane on Silicon Wafers. Polymers. [Link]

-

Wang, Y., et al. (2014). X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. Langmuir. [Link]

-

Zschoche, S., et al. (2011). Langmuir and Langmuir−Blodgett Films of Multifunctional, Amphiphilic Polyethers with Cholesterol Moieties. Langmuir. [Link]

-

Bhushan, B., & Kasai, T. (2006). Nanotribological characterization of perfluoroalkylphosphonate self-assembled monolayers deposited on aluminum-coated silicon substrates. Journal of Vacuum Science & Technology B. [Link]

-

Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science Blog. [Link]

-

Wang, R., et al. (2015). Assembly of self-cleaning perfluoroalkyl coating on separation membrane surface. Journal of Membrane Science. [Link]

-

Lai, F. L., et al. (2022). Langmuir–Blodgett Film Formed by Amphiphilic Molecules for Facile and Rapid Construction of Zinc–Iodine Cell. Advanced Energy Materials. [Link]

-

ResearchGate. (n.d.). The XPS spectra of the investigated materials. [Link]

-

Davies, E. J., et al. (1998). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir. [Link]

-

Office of Naval Research. (2021). van der Waals Heterostructures. Defense Technical Information Center. [Link]

-

Woszczak, M., et al. (2020). The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. Coatings. [Link]

-

Das, A., et al. (2018). Dipole moment enhanced π–π stacking in fluorophenylacetylenes is carried over from gas-phase dimers to crystal structures propagated through liquid like clusters. Physical Chemistry Chemical Physics. [Link]

-

Medhekar, N. V., et al. (2016). van der Waals Forces Control the Internal Chemical Structure of Monolayers within the Lamellar Materials CuInP2S6 and CuBiP2Se6. Journal of the American Chemical Society. [Link]

-

Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Nanoscience Instruments Applications. [Link]

-

Zhang, Q., et al. (2024). Insight into the Self-Assembly Behaviors of Per- and Polyfluoroalkyl Substances Using a “Computational Microscope”. Environmental Science & Technology Letters. [Link]

-

Giza, M., et al. (2011). Thermal Stability of Self-Assembled Monolayers: Influence of Lateral Hydrogen Bonding. The Journal of Physical Chemistry C. [Link]

-

Lewis, D. J., et al. (2013). Ultra-thin films of amphiphilic lanthanide complexes: multi-colour emission from molecular monolayers. Chemical Communications. [Link]

-

Walter, A. L., et al. (2015). X-Ray Spectroscopic Investigation of Chlorinated Graphene: Surface Structure and Electronic Effects. ACS Nano. [Link]

-

Wasserman, S. R., et al. (1992). Atomic force microscope imaging of molecular aggregation during self-assembled monolayer growth. Journal of the American Chemical Society. [Link]

-

Grainger, D. W., et al. (2002). Self-assembled organic monolayers terminated in perfluoroalkyl pentafluoro-lambda(6)-sulfanyl (-SF5) chemistry on gold. Langmuir. [Link]

-

Biolin Scientific. (n.d.). Contact Angle Measurements. Biolin Scientific. [Link]

-

Thermo Fisher Scientific. (n.d.). Fluorine | XPS Periodic Table. Thermo Fisher Scientific. [Link]

-

Owen, S. C., et al. (2023). Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. Langmuir. [Link]

-

Schuler, M. K., et al. (2022). Conformational distributions of helical perfluoroalkyl substances and impacts on stability. Environmental Science: Processes & Impacts. [Link]

-

ResearchGate. (n.d.). Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. [Link]

-

Lin, L. S., et al. (1994). Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics. [Link]

-

Chen, Y., et al. (2023). Aminocyclopropenium as a New Class of Hydrogen Bonding Catalyst in Friedel–Crafts Alkylation. Molecules. [Link]

-

Taira, T., et al. (2013). Fabrication of Langmuir-Blodgett Films Using Amphiphilic Peptides. Journal of Oleo Science. [Link]

-

Li, H., et al. (2015). Anti-electrostatic hydrogen bonding between anions of ionic liquids: a density functional theory study. Physical Chemistry Chemical Physics. [Link]

-

Nesterov, K. O., et al. (2024). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Molecules. [Link]

-

Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry. Surface Science Western, Western University. [Link]

-

Zschoche, S., et al. (2011). Langmuir and Langmuir-Blodgett films of multifunctional, amphiphilic polyethers with cholesterol moieties. Langmuir. [Link]

-

Wang, W., et al. (2019). Many-body van der Waals interactions in multilayer structures studied by atomic force microscopy. Nature Communications. [Link]

-

Lin, H., et al. (2022). Roles of Self-Assembly and Secondary Structures in Antimicrobial Peptide Coatings. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). XPS spectra of the F 1s peaks of fluorinated graphene. [Link]

-

SemiAnalysis. (2024). Interconnects Beyond Copper, 1000 CFETs, SK Hynix Next-Gen NAND, 2D Materials, and More. SemiAnalysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. scispace.com [scispace.com]

- 8. High Perfluorooctanoic Acid Adsorption Performance of Sub-monolayer Fluoroalkylsilane on Silicon Wafers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ciqm.harvard.edu [ciqm.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine | XPS Periodic Table | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. brighton-science.com [brighton-science.com]

- 20. nanoscience.com [nanoscience.com]

- 21. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]

- 22. ossila.com [ossila.com]

- 23. How perfluoroalkyl substances modify fluorinated self-assembled monolayer architectures: An electrochemical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocols for Hydrophobic Surface Modification using 1H,1H-Undecafluorohexylamine

Introduction: The Imperative of Hydrophobic Surfaces and the Fluorinated Advantage

In the realms of advanced materials, microfluidics, and biomedical devices, the precise control of surface wettability is paramount. Hydrophobic surfaces, characterized by their ability to repel water, are crucial for applications ranging from anti-fouling coatings and corrosion prevention to the development of self-cleaning materials and biocompatible implants. The generation of these water-repellent surfaces is typically achieved by lowering the surface free energy.

Among the various chemical moieties employed for this purpose, fluorinated alkyl chains stand out due to the unique properties of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms lead to exceptionally low surface energies, resulting in surfaces that are not only hydrophobic but often oleophobic as well. 1H,1H-Undecafluorohexylamine (C₆H₄F₁₁N) is a prime candidate for creating such surfaces. This molecule possesses a highly fluorinated tail, responsible for imparting low surface energy, and a primary amine head group that can serve as an anchor to a variety of substrates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the creation of robust and stable hydrophobic surfaces. We will delve into the underlying mechanism of self-assembly, provide detailed, field-proven protocols for both solution-phase and vapor-phase deposition, and outline essential characterization techniques to validate the efficacy of the surface modification.

Molecular Characteristics of this compound

A thorough understanding of the modifying agent is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₁₁N | [1][2] |

| Molecular Weight | 299.09 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 107 °C | [1][2] |

| Purity | >97.0% | [1][2] |

| Synonyms | 1H,1H-Perfluorohexylamine | [1][3] |

Mechanism of Surface Modification: The Self-Assembled Monolayer (SAM)

The primary mechanism by which this compound modifies a surface is through the formation of a self-assembled monolayer (SAM). This process is particularly effective on substrates that possess surface hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer (SiO₂), glass, and various metal oxides (e.g., Al₂O₃, TiO₂).

The formation of the SAM is a spontaneous process driven by the interaction between the amine head group of the this compound and the hydroxylated surface. This interaction is primarily governed by hydrogen bonding. The lone pair of electrons on the nitrogen atom of the amine group acts as a hydrogen bond acceptor, while the hydrogen atoms of the surface hydroxyl groups act as donors. This initial physisorption is followed by the organization of the fluorinated alkyl chains, driven by van der Waals interactions between adjacent molecules, to form a densely packed, ordered monolayer. The highly fluorinated tails orient themselves away from the surface, creating a new, low-energy interface that exhibits hydrophobic properties.

Figure 1: Schematic of the self-assembly of this compound on a hydroxylated silicon surface.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrophobic modification of hydroxylated surfaces using this compound. Two primary methods are presented: solution-phase deposition and vapor-phase deposition. The choice of method will depend on the specific application, substrate, and available equipment.

PART 1: Substrate Preparation (Critical for High-Quality Monolayers)

A pristine and well-activated substrate surface is crucial for the formation of a uniform and densely packed SAM. The following is a standard cleaning procedure for silicon wafers or glass slides.

Materials:

-

Deionized (DI) water

-

Acetone (semiconductor grade)

-

Isopropanol (semiconductor grade)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Nitrogen gas (high purity)

-

Beakers and wafer holders (Teflon or glass)

Protocol:

-

Solvent Cleaning:

-

Place the substrates in a beaker with acetone and sonicate for 15 minutes.

-

Transfer the substrates to a beaker with isopropanol and sonicate for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

-

Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker. The solution will become very hot.

-

Immerse the cleaned substrates in the piranha solution for 30 minutes. This step removes any remaining organic residues and creates a fresh, hydroxylated surface.

-

Carefully remove the substrates and rinse them extensively with DI water.

-

-

Drying:

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For optimal results, place the substrates in an oven at 120 °C for 30 minutes to remove any adsorbed water.

-

-

Immediate Use:

-

The activated substrates should be used immediately for the deposition of this compound to prevent atmospheric contamination.

-

PART 2: Solution-Phase Deposition Protocol

This method involves immersing the activated substrate in a dilute solution of this compound. The choice of solvent is critical, as it can influence the quality of the resulting monolayer.[4] Anhydrous, non-polar solvents are generally preferred to prevent the aggregation of the amine in solution and to minimize competitive adsorption of the solvent onto the substrate.

Materials:

-

This compound

-

Anhydrous toluene or hexane

-

Clean, dry glassware (e.g., petri dish or beaker with a lid)

-

Nitrogen or argon gas for inert atmosphere (optional but recommended)

Protocol:

-

Solution Preparation:

-

In a clean, dry glass container, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane. The optimal concentration may need to be determined empirically for a specific substrate.

-

-

Substrate Immersion:

-

Place the freshly cleaned and dried substrates in the solution. Ensure the entire surface to be modified is submerged.

-

If possible, perform this step in an inert atmosphere (e.g., a glovebox) to minimize moisture.

-

-

Incubation:

-

Cover the container to prevent solvent evaporation and contamination.

-

Allow the substrates to incubate in the solution for 2-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

-

Rinsing:

-

After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.

-

-

Drying:

-

Dry the modified substrates under a stream of nitrogen gas.

-

-

Curing (Optional but Recommended):

-

To improve the stability of the monolayer, a thermal annealing step can be performed.[5] Place the substrates in an oven at 100-120 °C for 30-60 minutes.

-

PART 3: Vapor-Phase Deposition Protocol

Vapor-phase deposition can produce highly uniform and reproducible monolayers and is less sensitive to the purity of the reagent.[6] This method is particularly suitable for complex geometries and when minimal solvent use is desired.

Materials:

-

This compound

-

Vacuum oven or a desiccator connected to a vacuum line

-

Small vial or container for the amine

Protocol:

-

Substrate and Amine Placement:

-

Place the freshly cleaned and dried substrates inside the vacuum oven or desiccator.

-

Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

-

-

Evacuation and Deposition:

-

Seal the chamber and evacuate it to a low pressure (e.g., < 1 Torr).

-

Heat the chamber to 50-80 °C. The combination of low pressure and mild heat will cause the this compound to vaporize and deposit onto the substrate surfaces.

-

Allow the deposition to proceed for 2-12 hours.

-

-

Venting and Rinsing:

-

Turn off the heat and allow the chamber to cool to room temperature.

-

Vent the chamber with nitrogen or argon gas.

-

Remove the substrates and rinse them with a non-polar solvent like hexane or isopropanol to remove any excess, non-adhered molecules.

-

-

Drying:

-

Dry the modified substrates under a stream of nitrogen gas.

-

Figure 2: General workflow for hydrophobic surface modification.

Characterization of the Modified Surface

It is imperative to characterize the modified surface to confirm the successful deposition of the this compound monolayer and to quantify its hydrophobic properties.

Contact Angle Goniometry

This is the most direct and common method to assess the hydrophobicity of a surface. A droplet of a probe liquid (typically DI water) is placed on the surface, and the angle it makes with the surface is measured.

-

Procedure:

-

Place the modified substrate on the stage of the contact angle goniometer.

-

Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

-

Capture an image of the droplet and use the instrument's software to measure the static contact angle.

-

Perform measurements at multiple locations on the surface to assess uniformity.

-

-

Expected Results:

-

A clean, hydroxylated silicon or glass surface will be hydrophilic, with a water contact angle typically below 20°.

-

A successfully modified surface with a dense this compound monolayer should exhibit a water contact angle greater than 110°.

-

| Surface | Expected Water Contact Angle |

| Unmodified, Clean SiO₂ | < 20° |

| This compound Modified SiO₂ | > 110° |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. It is an excellent tool for confirming the presence of the fluorinated monolayer.

-

Procedure:

-

Place the modified substrate in the XPS analysis chamber.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the F 1s, C 1s, N 1s, and Si 2p regions.

-

-

Expected Results:

-

The survey spectrum of a successfully modified surface will show a prominent F 1s peak, which is absent on the unmodified substrate.

-

The high-resolution C 1s spectrum can be deconvoluted to show peaks corresponding to C-C/C-H, C-N, -CF₂, and -CF₃ bonds, confirming the structure of the adsorbed molecule.[7]

-

The presence of an N 1s peak confirms the presence of the amine head group.

-

The attenuation of the Si 2p signal from the underlying substrate after modification indicates the presence of an overlayer.

-

Atomic Force Microscopy (AFM)

AFM can be used to visualize the topography of the modified surface at the nanoscale. While it may not directly image the individual molecules, it can provide information about the uniformity of the monolayer and the presence of any aggregates or defects.

-

Procedure:

-

Image the surface in tapping mode to minimize damage to the monolayer.

-

Scan both the unmodified and modified substrates to compare their surface roughness.

-

-

Expected Results:

-

A high-quality monolayer should be very smooth, with a root-mean-square (RMS) roughness comparable to the underlying substrate.

-

The presence of large aggregates may indicate that the deposition process was not optimal (e.g., presence of moisture in solution-phase deposition).

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Water Contact Angle | Incomplete monolayer formation. | Increase incubation/deposition time. Optimize the concentration of the amine solution. Ensure the substrate was properly cleaned and activated. |

| Contamination of the substrate. | Use high-purity solvents and reagents. Perform deposition in an inert atmosphere. | |

| Inconsistent Results/Poor Uniformity | Non-uniform substrate activation. | Ensure the entire substrate is evenly exposed to the cleaning/activation solution. |

| Presence of moisture during deposition. | Use anhydrous solvents. Perform deposition in a glovebox or under vacuum. | |

| Visible Aggregates on the Surface (AFM) | Aggregation of the amine in solution. | Use a more dilute solution. Ensure the solvent is anhydrous. |

| Contamination during handling. | Handle substrates with clean tweezers. |

Conclusion

This compound is a highly effective molecule for the creation of hydrophobic surfaces on a variety of hydroxylated substrates. By forming a self-assembled monolayer, it provides a robust and stable low-energy surface. The choice between solution-phase and vapor-phase deposition allows for flexibility depending on the specific experimental requirements. Careful substrate preparation and control of the deposition conditions are critical for achieving a high-quality, uniform hydrophobic coating. The characterization techniques outlined in this note provide a reliable means of validating the success of the surface modification process.

References

-

Fisher Scientific. (n.d.). This compound 97.0+%. Retrieved from [Link]

- Luzinov, I., et al. (2011). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Langmuir, 27(12), 7631–7640.

- Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018). Langmuir, 34(49), 15027–15036.

- Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). (2023). Molecules, 28(4), 1618.

- Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. (2007). Langmuir, 23(5), 2483–2491.

-

Aculon, Inc. (2020, September 3). Aculon® Hydrophobic Surface Modification Webinar [Video]. YouTube. [Link]

- Hydrophilic Nature of Polytetrafluoroethylene through Modification with Perfluorosulfonic Acid-Based Polymers. (2023). Polymers, 15(23), 4599.

- Self-Assembled Monolayer Structures of Hexadecylamine on Cu Surfaces: Density-Functional Theory. (2014). The Journal of Physical Chemistry C, 118(30), 16751–16761.

- Bioinspired and Post-Functionalized 3D-Printed Surfaces with Parahydrophobic Properties. (2021). Biomimetics, 6(4), 71.

- Hydrophobicity, Hydrophilicity and Silanes. (2006). PCI Magazine.

- Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. (2021). Langmuir, 37(41), 12159–12170.

- Self-Assembled Monolayers Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols. (2015). Langmuir, 31(48), 13341–13349.

- Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. (2022). ACS Omega, 7(30), 26496–26505.

- Self-assembly of amino-terminated monolayers depending on the chemical structure. (2019). New Journal of Chemistry, 43(3), 1378-1386.

- Chemical improvement of surfaces. Part 2: Outstanding Permanent Hydrophobization of Wood by Covalent Fluoro-Organylation. (2014). Holzforschung, 68(3), 269-275.

- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2019). Molecules, 24(18), 3326.

- Fluorine Based Superhydrophobic Coatings. (2016).

- Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science. (2008). Annual review of analytical chemistry, 1, 327–353.

- Hydrophobic Silane Surface Tre

- Phase Separation of a Mixed Self-Assembled Monolayer Prepared via a Stepwise Method. (2013). Langmuir, 29(1), 184-190.

- XPS spectra of the C 1s region of (A) a fluorinated glass, G-CF, and... (n.d.).

- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). Analytical Chemistry, 83(22), 8766–8771.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of Silica Nanoparticles with 1H,1H-Undecafluorohexylamine for Advanced Surface Engineering

Introduction: Engineering Nanoscale Surfaces with Fluorinated Amines

Silica nanoparticles (SiNPs) are a cornerstone of advanced materials science, offering a versatile platform for a myriad of applications, from drug delivery to catalysis.[1][2] Their utility is profoundly enhanced through surface functionalization, a process that tailors their chemical and physical properties for specific functions. This application note provides a comprehensive guide to the functionalization of silica nanoparticles with 1H,1H-Undecafluorohexylamine, a short-chain fluorinated aminosilane. This modification imparts a unique combination of hydrophobicity and chemical stability, opening avenues for the development of novel drug carriers, diagnostic probes, and specialized coatings.[3][4]

The covalent attachment of this compound to the silica surface dramatically alters its interfacial properties. The undecylfluoroalkyl chain creates a low-energy surface, rendering the nanoparticles highly hydrophobic.[5][6] This is particularly advantageous in applications requiring minimal interaction with aqueous environments or for the controlled release of hydrophobic therapeutic agents.[7] Furthermore, the terminal amine group provides a reactive handle for subsequent bioconjugation or further chemical modification. The robust nature of fluorinated compounds also enhances the chemical and thermal stability of the functionalized nanoparticles.[3]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the successful functionalization of silica nanoparticles with this compound.

Causality of Experimental Design: The Chemistry of Silanization

The functionalization process hinges on the covalent grafting of the aminosilane to the silica surface. This is typically achieved through a reaction between the amine moiety of the silane and the silanol groups (Si-OH) present on the surface of the silica nanoparticles.[8] The general structure of an organofunctional silane is R'-Si-X₃, where R' is the functional group (in this case, the undecylfluorohexylamine group) and X is a hydrolyzable group, such as an alkoxy group.[6]

The reaction proceeds in a step-wise manner:

-

Hydrolysis: In the presence of trace amounts of water, the alkoxy groups of the silane hydrolyze to form reactive silanol groups (Si-OH).

-

Condensation: These newly formed silanol groups on the aminosilane molecule then condense with the silanol groups on the surface of the silica nanoparticle, forming stable siloxane bonds (Si-O-Si). The amine groups can also catalyze the reaction between silane molecules and surface silanol groups to form these siloxane bonds.

-

Self-Condensation: The silane molecules can also undergo self-condensation, forming a polysiloxane network on the nanoparticle surface.

It is crucial to control the reaction conditions, particularly the water content, to achieve a uniform monolayer of the aminosilane and prevent uncontrolled polymerization and aggregation of the nanoparticles.[8] Performing the reaction in an anhydrous organic solvent, such as toluene, is a common strategy to manage the hydrolysis and condensation reactions effectively.[9][10]

The choice of this compound offers specific advantages. The short fluoroalkyl chain provides significant hydrophobicity while potentially offering different reaction kinetics and surface packing compared to longer-chain analogues. The primary amine provides a nucleophilic site for further chemical modifications.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the functionalization of silica nanoparticles with this compound.

Caption: Workflow for the synthesis and functionalization of silica nanoparticles.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of silica nanoparticles and their subsequent functionalization.

Part 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol is adapted from established Stöber methods for synthesizing monodisperse silica nanoparticles.[11]

Materials:

-

Tetraethyl orthosilicate (TEOS, ≥99%)

-

Ethanol (Absolute, ≥99.8%)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Centrifuge and centrifuge tubes

Protocol:

-

In a round-bottom flask, combine 100 mL of ethanol and 10 mL of deionized water.

-

Add 5 mL of ammonium hydroxide solution to the flask and stir the mixture vigorously for 15 minutes at room temperature.

-

While stirring, rapidly inject 5 mL of TEOS into the solution.

-

Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will become turbid as the silica nanoparticles form.

-

After 12 hours, collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of ethanol by sonication.

-

Repeat the washing step (centrifugation and re-dispersion in ethanol) three times to remove unreacted reagents.

-

After the final wash, dry the silica nanoparticles in a vacuum oven at 80°C overnight.

Part 2: Functionalization with this compound

This protocol is an adapted method based on established procedures for grafting aminosilanes onto silica surfaces in an anhydrous organic solvent.[9][10]

Materials:

-

Dried silica nanoparticles (from Part 1)

-

This compound (≥97%)

-

Anhydrous Toluene (≥99.8%)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or equivalent inert atmosphere setup

-

Centrifuge and centrifuge tubes (solvent resistant)

Protocol:

-

Activate the glassware by heating in an oven at 120°C overnight and cooling under a stream of inert gas.

-

Add 1 gram of dried silica nanoparticles to the three-neck round-bottom flask.

-

Under an inert atmosphere (argon or nitrogen), add 50 mL of anhydrous toluene to the flask.

-

Disperse the nanoparticles by sonicating the flask for 15 minutes.

-

While stirring, add 0.5 mL of this compound to the nanoparticle suspension.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 24 hours under a continuous inert atmosphere.

-

After 24 hours, allow the mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation at 8000 rpm for 20 minutes.

-

Wash the nanoparticles by discarding the supernatant and re-dispersing the pellet in 50 mL of fresh anhydrous toluene. Repeat this washing step three times to remove any unreacted aminosilane.

-

After the final wash, dry the functionalized silica nanoparticles in a vacuum oven at 60°C overnight.

Characterization and Validation of Functionalization

Thorough characterization is essential to confirm the successful covalent attachment of this compound and to understand the properties of the resulting nanoparticles.

Characterization Techniques and Expected Outcomes

| Technique | Purpose | Expected Outcome for Successful Functionalization |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of specific functional groups. | Appearance of characteristic peaks for C-F stretching (around 1100-1300 cm⁻¹) and N-H bending (around 1600 cm⁻¹). A decrease in the intensity of the Si-OH peak (around 3400 cm⁻¹ and 950 cm⁻¹) is also expected.[12][13] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface. | A significant weight loss at temperatures between 200°C and 600°C, corresponding to the decomposition of the grafted this compound. Unfunctionalized silica will show minimal weight loss in this region.[11][14][15] |